2-Iodopropane-d7

Catalog No.
S1534967
CAS No.
101927-33-7
M.F
C3H7I
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodopropane-d7

CAS Number

101927-33-7

Product Name

2-Iodopropane-d7

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-iodopropane

Molecular Formula

C3H7I

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D

InChI Key

FMKOJHQHASLBPH-YYWVXINBSA-N

SMILES

CC(C)I

Synonyms

2-Iodo-propane-1,1,1,2,3,3,3-d7

Canonical SMILES

CC(C)I

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I

Synthesis of Deuterated Compounds:

-Iodopropane-d7 finds its primary use as a precursor molecule for the synthesis of various deuterated compounds. Deuterium labeling is a technique commonly employed in various scientific fields, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Replacing hydrogen atoms with deuterium can simplify complex NMR spectra by eliminating overlapping signals from protons. This allows for clearer identification and characterization of other molecules in the sample .
  • Drug discovery and development: Deuterium incorporation can be used to create isotopically labeled drugs for studying their metabolic pathways, pharmacokinetics, and potential toxicity .
  • Material science: Deuterium labeling can be used to investigate material properties and processes, such as diffusion and self-assembly, in specific materials .

2-Iodopropane-d7, also known as isopropyl iodide-d7, is a deuterated form of 2-iodopropane, which is an organic compound with the molecular formula C₃H₇I. In this compound, all hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This results in a molecular weight of approximately 177.04 g/mol. The compound appears as a colorless liquid and has notable physical properties including a boiling point of about 101-102 °C and a melting point of -101 °C .

The presence of deuterium in the molecular structure enhances the stability and alters the reactivity of the compound, making it useful in various chemical applications and studies.

Typical of alkyl halides. Key reactions include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of isopropanol-d7. This reaction is facilitated by polar solvents or under basic conditions .
  • Elimination Reactions: Under strong basic conditions, 2-iodopropane-d7 can undergo elimination reactions to yield propene-d7. This involves the removal of both the iodine atom and a hydrogen atom from adjacent carbon atoms.
  • Photodissociation: When exposed to ultraviolet light, 2-iodopropane-d7 can undergo photodissociation, producing iodine and hydrogen iodide through a rapid elimination mechanism.

Research indicates that 2-iodopropane-d7 exhibits inhibitory effects on certain microbial growth processes. For instance, it has been shown to inhibit cell growth and methane production in methanogenic bacteria such as Methanobacterium thermoautotrophicum and Methanobacterium formicicum . The biological activity may be attributed to its ability to interfere with metabolic pathways due to its structural properties.

Several methods are employed for synthesizing 2-iodopropane-d7:

  • From Isopropanol and Hydrogen Iodide: This common method involves treating isopropanol with hydrogen iodide under reflux conditions, followed by purification through distillation.
  • From 2-Bromopropane and Sodium Iodide: Another method includes reacting 2-bromopropane with sodium iodide in acetone, which effectively replaces bromine with iodine.
  • From Glycerol: A less conventional method involves reacting glycerol with iodine and phosphorus to yield 2-iodopropane-d7.

These methods are often optimized for yield and purity, particularly in industrial settings where large-scale production is necessary.

2-Iodopropane-d7 finds various applications across different fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition makes it valuable for studies involving nuclear magnetic resonance spectroscopy, where deuterated solvents are often required to avoid interference from proton signals .
  • Chemical Synthesis: It serves as a precursor in synthesizing other organic compounds due to its reactivity in substitution and elimination reactions.
  • Biological Studies: The compound is utilized in biological research to study metabolic pathways and interactions within microbial systems .

Interaction studies involving 2-iodopropane-d7 focus on its reactivity with various nucleophiles and its behavior under different environmental conditions. Notably, the compound's stability can be influenced by factors such as temperature, pH levels, and the presence of other organic compounds. These interactions are crucial for understanding its behavior in both synthetic chemistry and biological systems .

Several compounds share structural similarities with 2-iodopropane-d7. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-IodopropaneC₃H₇IHas iodine at the terminal position; different reactivity profile compared to 2-iodopropane .
2-BromopropaneC₃H₇BrContains bromine instead of iodine; generally more reactive due to better leaving group ability .
Propyl iodideC₃H₇IA synonym for 2-iodopropane; often used interchangeably but can refer to structural variations .
Isopropyl iodideC₃H₇IAnother name for 2-iodopropane; highlights its branched structure .

The uniqueness of 2-iodopropane-d7 lies in its deuterated nature, which provides distinct advantages in chemical reactivity studies and spectroscopic analysis compared to its non-deuterated counterparts.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Iodo(~2~H_7_)propane

Dates

Modify: 2023-08-15

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